Potent and Consistent In Vitro Activity Against M. abscessus Clinical Isolates Irrespective of Resistance to Standard-of-Care Agents
Epetraborole demonstrates potent and highly consistent in vitro activity against a large, geographically diverse panel of 147 clinical Mycobacterium abscessus isolates, with MIC values ranging from 0.03 to 0.25 mg/L and MIC50/MIC90 of 0.06/0.12 mg/L [1]. Critically, this activity remains unchanged when isolates are stratified by amikacin resistance, clarithromycin resistance, or colony morphotype, with MIC50/MIC90 values consistently at 0.06/0.12 mg/L across all subgroups [1]. In contrast, standard-of-care agents such as clarithromycin and amikacin show significantly elevated MICs against resistant isolates, rendering them clinically ineffective in treatment-refractory populations [2].
| Evidence Dimension | In vitro potency against M. abscessus clinical isolates |
|---|---|
| Target Compound Data | MIC50/MIC90 = 0.06/0.12 mg/L; range 0.03–0.25 mg/L (n = 147 isolates) |
| Comparator Or Baseline | Amikacin-resistant isolates: epetraborole MIC50/MIC90 = 0.06/0.12 mg/L; Clarithromycin-resistant isolates: epetraborole MIC50/MIC90 = 0.06/0.12 mg/L |
| Quantified Difference | No shift in MIC50/MIC90 regardless of resistance phenotype (0-fold change); activity is fully retained against isolates resistant to standard-of-care agents |
| Conditions | Broth microdilution per CLSI guidelines; 147 international clinical M. abscessus isolates (122 USA, 25 Europe); 101 subsp. abscessus, 6 bolletii, 40 massiliense |
Why This Matters
For procurement decisions, this evidence confirms that epetraborole retains full in vitro potency against the most challenging, treatment-refractory M. abscessus isolates where first-line agents have failed, supporting its prioritization for NTM drug discovery and clinical trial material sourcing.
- [1] Nguyen MH, Calado Nogueira de Moura V, Keepers TR, van Ingen J, Daley CL. In vitro susceptibility of 147 international clinical Mycobacterium abscessus isolates to epetraborole and comparators by broth microdilution. J Antimicrob Chemother. 2025;80(3):713-716. doi:10.1093/jac/dkae461 View Source
- [2] ICH GCP. Epetraborole in Patients With Mycobacterium Abscessus Lung Disease (REBOUND). NCT07301320. View Source
